molecular formula C4H5BrO2 B3328904 Vinyl bromoacetate CAS No. 5309-70-6

Vinyl bromoacetate

Cat. No. B3328904
CAS RN: 5309-70-6
M. Wt: 164.99 g/mol
InChI Key: DFEHSFZILGOAJK-UHFFFAOYSA-N
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Description

Vinyl bromoacetate (CAS 5309-70-6) is a chemical compound with the molecular formula C4H5BrO2 and a molecular weight of 164.99 g/mol . It is also known by other names such as bromoacetic acid allyl ester, bromo-acetic acid vinyl ester, and ethenyl 2-bromoacetate . It has a boiling point of 467ºC at 760 mmHg and a density of 1.1 g/cm³ .


Molecular Structure Analysis

This compound has a total of 11 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 ester . The InChI key of this compound is DFEHSFZILGOAJK-UHFFFAOYSA-N . The canonical SMILES representation of this compound is C=COC(=O)CBr .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 164.99 g/mol . It has a boiling point of 467ºC at 760 mmHg and a density of 1.1 g/cm³ . The exact mass of this compound is 163.94700 .

Scientific Research Applications

1. Nickel-Catalyzed Carbodifunctionalization

Vinyl bromoacetate has been utilized in nickel-catalyzed tandem reactions with N-vinylamides and arylboronic acids, leading to the efficient production of α,α-difluoro-γ-amino acid esters. This approach showcases high functional group tolerance and broad substrate scope, offering potential applications in peptide chemistry and protein engineering (Yang et al., 2020).

2. Synthesis of Poly(vinylbetaines)

This compound has been used in the synthesis of novel poly(vinylbetaines) through polymerization processes. These polymers, particularly the one derived from bromoacetic acid, demonstrate unique solubility characteristics, being insoluble in water but soluble in dilute sodium chloride solutions. This finding is significant for understanding polymer solubility behaviors (Wielema & Engberts, 1990).

3. Degradable Vinyl Polymers in Biomedical Applications

This compound has been a focus in the development of degradable vinyl polymers, which are increasingly important in biomedical applications. These polymers offer a diversity of architectures, compositions, and functionalities, opening up new opportunities in areas like nanomedicine and environmental protection (Delplace & Nicolas, 2015).

4. Development of Functional Degradable Polymers

Vinyl bromobutanoate, a derivative of vinyl acetate monomer, has been synthesized for the creation of functional degradable polymers. These polymers, developed using radical polymerization methods, are notable for their potential in hydrophilic functional degradable copolymers, which can be tuned for specific degradability and functionality (Hedir et al., 2015).

5. Application in Organic Synthesis

This compound has been applied in the synthesis of α-arylamino vinyl bromides and their subsequent transformation into α-arylamino-α′-bromoacetones, demonstrating its utility in the preparation of brominated ketones, a class of compounds useful in various organic synthesis processes (Pace et al., 2013)

Safety and Hazards

When handling Vinyl bromoacetate, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

ethenyl 2-bromoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c1-2-7-4(6)3-5/h2H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEHSFZILGOAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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